molecular formula C9H20ClNO2 B2813154 (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride CAS No. 2567489-74-9

(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride

Cat. No.: B2813154
CAS No.: 2567489-74-9
M. Wt: 209.71
InChI Key: ICUGCDZXUNIPSL-WLYNEOFISA-N
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Description

(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a piperidine ring substituted with a hydroxyl group and a tert-butyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective reduction reaction.

    Addition of the tert-Butyl Ether Group: The tert-butyl ether group is added using tert-butyl alcohol and an appropriate catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the piperidine ring.

    Substitution: The tert-butyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .

Scientific Research Applications

(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

(3R,5S)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUGCDZXUNIPSL-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](CNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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